tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic tertiary amine featuring a 2,8-diazaspiro[4.5]decane core with a methyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemistry (R-configuration) and structural rigidity make it valuable for enantioselective drug design.
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3/t11-/m1/s1 |
InChI Key |
PSEIXXCDEFDXRM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (BD02565316)
- Structural Difference : Ethyl group replaces the methyl group at position 3; S-configuration instead of R.
- Properties : Increased hydrophobicity due to the ethyl chain. The formate counterion enhances solubility in polar solvents.
- Applications : Used in peptide synthesis and as a building block for protease inhibitors .
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Structural Difference : Hydroxymethyl (-CH2OH) group at position 3.
- Properties : Higher hydrophilicity compared to the methyl variant. The hydroxyl group enables hydrogen bonding, influencing receptor binding.
- Synthesis : Likely derived from Boc-protected spirocyclic amines via hydroxymethylation .
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Stereochemical Variations
tert-Butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Core Modifications
tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
- Structural Difference : Benzyl substituent at position 1 and hydroxyl at position 3; 1,8-diaza core instead of 2,6.
- The benzyl group introduces steric bulk, impacting membrane permeability .
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Physical and Chemical Properties
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?
The synthesis typically involves enantioselective formation of the spirocyclic core followed by Boc protection. A representative method includes:
- Step 1 : Condensation of a piperidone derivative with a methyl-substituted amine to form the spirocyclic intermediate.
- Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like Hunig’s base (N,N-diisopropylethylamine) in dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Key challenges include maintaining enantiomeric purity during ring closure and avoiding racemization.
Q. How should tert-Butyl (R)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate be stored to ensure stability?
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C in tightly sealed containers to prevent hydrolysis of the Boc group .
- Handling : Use gloves and eye protection; avoid inhalation (risk of respiratory irritation, H335 ).
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure and (R)-3-methyl stereochemistry. Look for splitting patterns indicative of chiral centers (e.g., diastereotopic protons) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated for C₁₄H₂₇ClN₂O₂: 290.83 ).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and spirocyclic conformation .
Advanced Research Questions
Q. How can enantiomeric purity of the (R)-3-methyl configuration be validated and enhanced?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during spirocycle formation to improve stereoselectivity .
- Dynamic NMR : Monitor conformational flipping of the spirocyclic system, which may affect enantiomer stability .
Q. What role does the spirocyclic structure play in biological activity compared to non-spiro analogs?
- Enhanced rigidity : The spiro[4.5]decane system restricts conformational flexibility, improving target binding selectivity (e.g., enzyme inhibition ).
- Comparative studies : Analogs lacking the Boc group (e.g., 2,8-diazaspiro[4.5]decane) show reduced stability in acidic conditions, highlighting the Boc group’s protective role .
Q. How can researchers resolve contradictions in spectral data between batches or similar derivatives?
- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions and rule out regioisomers .
- Purity assays : Use HPLC-MS to detect impurities (e.g., de-Boc byproducts) that may skew molecular weight or spectral profiles .
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values .
Q. What computational approaches predict the compound’s reactivity in drug discovery contexts?
- Molecular docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) using software (AutoDock Vina).
- DFT studies : Calculate activation energies for Boc deprotection under acidic conditions to optimize synthetic steps .
- MD simulations : Assess spirocyclic conformational stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
